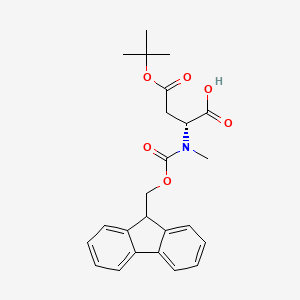

![molecular formula C39H24N4 B3177510 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbonitrile)) CAS No. 1800552-46-8](/img/structure/B3177510.png)

4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbonitrile))

説明

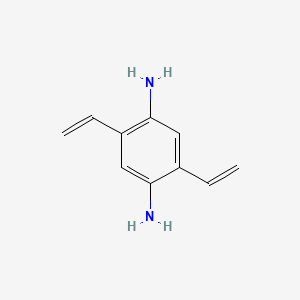

4’,4’‘’,4’‘’‘’-Nitrilotris([1,1’-biphenyl]-4-carbonitrile) is a chemical compound with a tripodal structure . It serves as a precursor for the synthesis of tripodal salicylaldehydes with a triphenylamine core. These multipodal salicylaldehydes find applications in metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other materials due to their unique properties .

2.

Synthesis Analysis

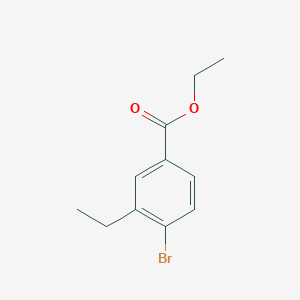

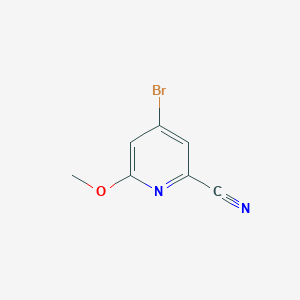

The compound is synthesized via a Suzuki coupling reaction between tris(4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde . The reaction yields 4’,4’‘’,4’‘’‘’-nitrilotris([1,1’-biphenyl]-4-carbonitrile) as the direct precursor for the desired tripodal salicylaldehyde. The presence of a triphenylamine core in this scaffold makes it interesting for energy storage and other electrochemical applications .

3.

Molecular Structure Analysis

The compound’s molecular structure consists of a triphenylamine core with three aldehyde functional groups. The triangular arrangement of these functional groups contributes to its unique properties. Confirmatory techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FTIR) have been employed to characterize the product . The 1H-NMR and 13C-NMR data are as follows:

- 13C-NMR (101 MHz, CDCl3): δ, ppm: 189.9 (CHO), 161.2 (Ar), 146.9 (Ar), 134.2 (Ar), 134.0 (Ar), 133.4 (Ar), 127.7 (Ar), 126.5 (Ar), 125.1 (Ar), 124.6 (Ar), 112.3 (Ar), 56.0 (CH3O) .

6.

Physical and Chemical Properties Analysis

科学的研究の応用

Selective Metal Ion Receptors

- A study by Tabakci, Alici, and Karatas (2013) on 4-tert-butylcalix[4]arene nitriles, which are structurally similar to the compound , demonstrated their efficiency as selective cation receptors, particularly for mercury ions (Hg²⁺). This suggests potential applications in metal ion sensing and extraction (Tabakci, Alici, & Karatas, 2013).

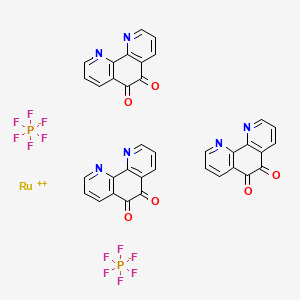

Scaffold for Multinuclear Complexes

- In 2021, Vereshchagin et al. described the preparation of a compound structurally related to 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbonitrile)) as a precursor for tripodal salicylaldehyde. This highlights its use as a scaffold in the construction of multinuclear complexes and metal-organic frameworks (Vereshchagin et al., 2021).

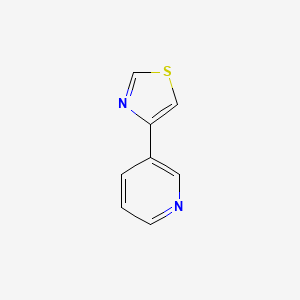

Fluorescent Chemosensors

- Wei et al. (2018) explored a derivative of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbonitrile)) for its ability to selectively bind Zinc(ii) ions. This compound acted as a fluorescent chemosensor, indicating potential applications in ion detection and environmental monitoring (Wei et al., 2018).

Coordination Chemistry

- A study by Miriam, Zonta, and Giulia (2014) on Nitrilotris(N-methylenephenoxy)–metal complexes, which share structural similarities with the compound , showed their effectiveness as catalysts in various chemical processes. This suggests potential applications in industrial catalysis and synthesis (Miriam, Zonta, & Giulia, 2014).

作用機序

Target of Action

It is known that this compound serves as a precursor for the tripodal salicylaldehyde with a triphenylamine core . This suggests that it may interact with targets that have affinity for salicylaldehydes or triphenylamines.

Mode of Action

It is known that this compound can be used to construct multinuclear complexes and metal and covalent organic frameworks . This suggests that it may interact with its targets to form complex structures.

Biochemical Pathways

It is known that this compound can be used to construct metal-organic frameworks (mofs) that have high deliverable ch4 capacity . This suggests that it may play a role in pathways related to methane storage or other gas storage and separation processes .

Pharmacokinetics

Given its use in the construction of mofs, it is likely that its bioavailability and pharmacokinetics would be influenced by factors such as its size, charge, and the nature of the mof it is incorporated into .

Result of Action

It is known that this compound can be used to construct mofs that have high deliverable ch4 capacity . This suggests that it may have effects related to gas storage and separation .

Action Environment

It is known that the deliverable ch4 capacity of the mofs it is used to construct can be influenced by factors such as temperature and pressure .

特性

IUPAC Name |

4-[4-[4-(4-cyanophenyl)-N-[4-(4-cyanophenyl)phenyl]anilino]phenyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H24N4/c40-25-28-1-7-31(8-2-28)34-13-19-37(20-14-34)43(38-21-15-35(16-22-38)32-9-3-29(26-41)4-10-32)39-23-17-36(18-24-39)33-11-5-30(27-42)6-12-33/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTLXVUSHIRJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C6=CC=C(C=C6)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H24N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4',5'-Bis(3-carboxyphenyl)-[1,1':2',1''-terphenyl]-3,3''-dicarboxylic acid](/img/structure/B3177435.png)

![5,9-Dibromo-7H-benzo[c]fluoren-7-one](/img/structure/B3177445.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B3177526.png)